Isoxepac

Description

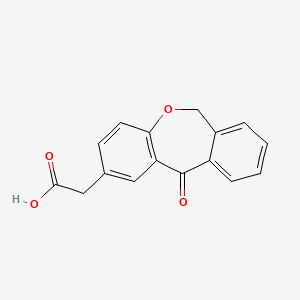

orally effective non-steroidal anti-inflammatory agent with moderate analgesic & antipyretic activity; structure in first three sources

Structure

3D Structure

Properties

IUPAC Name |

2-(11-oxo-6H-benzo[c][1]benzoxepin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-15(18)8-10-5-6-14-13(7-10)16(19)12-4-2-1-3-11(12)9-20-14/h1-7H,8-9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGMXJOBTNZHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057772 | |

| Record name | Isoxepac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55453-87-7 | |

| Record name | Isoxepac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55453-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxepac [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055453877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxepac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoxepac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOXEPAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KH283Q0Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Isoxepac on Prostaglandin Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxepac is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects, including analgesic, antipyretic, and anti-inflammatory activities, primarily through the inhibition of prostaglandin synthesis. This technical guide provides a detailed examination of the mechanism of action of this compound, focusing on its role in the arachidonic acid cascade and its interaction with cyclooxygenase (COX) enzymes. This document outlines the key signaling pathways, presents a framework for the quantitative analysis of its inhibitory effects, and provides detailed experimental protocols for the assessment of its activity.

Introduction

Prostaglandins are a group of lipid compounds that are derived from fatty acids and play a crucial role in various physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation. The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by a series of enzymes. The primary targets for NSAIDs, including this compound, are the cyclooxygenase (COX) enzymes, which catalyze the committed step in prostaglandin biosynthesis.

The Prostaglandin Synthesis Pathway

The biosynthesis of prostaglandins is a multi-step process involving several key enzymes. The pathway is initiated by the release of arachidonic acid from membrane phospholipids by the action of phospholipase A2. Free arachidonic acid is then converted to an unstable intermediate, prostaglandin H2 (PGH2), by the action of COX enzymes. PGH2 is subsequently converted to various bioactive prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), by specific isomerases and synthases.

There are two main isoforms of the COX enzyme:

-

Cyclooxygenase-1 (COX-1): This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions, such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation.

-

Cyclooxygenase-2 (COX-2): This isoform is typically undetectable in most tissues under normal conditions. Its expression is induced by inflammatory stimuli, such as cytokines and endotoxins, leading to the production of prostaglandins that mediate inflammation, pain, and fever.

The anti-inflammatory effects of NSAIDs are primarily attributed to their inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are largely due to the inhibition of COX-1.

Signaling Pathway Diagram

Caption: Prostaglandin Synthesis Pathway and Site of this compound Action.

This compound's Mechanism of Action

This compound, as a non-steroidal arylacetic acid derivative, functions by inhibiting the activity of both COX-1 and COX-2 enzymes. By blocking the cyclooxygenase activity of these enzymes, this compound prevents the conversion of arachidonic acid to PGH2, thereby reducing the production of all downstream prostanoids. This inhibition of prostaglandin synthesis at sites of inflammation is the primary mechanism for its anti-inflammatory, analgesic, and antipyretic effects. The relative inhibitory potency of this compound against COX-1 and COX-2 determines its efficacy and side-effect profile.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of NSAIDs is typically quantified by determining the half-maximal inhibitory concentration (IC50) for each COX isoform. A lower IC50 value indicates a higher inhibitory potency. The ratio of IC50 values for COX-1 to COX-2 is used to assess the selectivity of the drug.

Table 1: Comparative IC50 Values of Various NSAIDs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |

| This compound | Data not available | Data not available | Data not available |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Ibuprofen | 12 | 80 | 0.15 |

| Celecoxib | 82 | 6.8 | 12 |

| Rofecoxib | >100 | 25 | >4.0 |

Note: The IC50 values presented are compiled from published studies and may vary depending on the specific assay conditions. The absence of data for this compound highlights a gap in the publicly available research.

Experimental Protocols for Assessing COX Inhibition

Several in vitro assays can be employed to determine the inhibitory activity of this compound on COX-1 and COX-2. Below are detailed methodologies for two common approaches.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a physiologically relevant model for assessing the inhibitory effects of compounds on COX enzymes within their natural cellular environment.

Experimental Workflow Diagram

Caption: Workflow for Human Whole Blood COX Inhibition Assay.

Methodology:

-

Blood Collection: Draw venous blood from healthy, consenting donors who have not taken NSAIDs for at least two weeks. Collect the blood into tubes containing an anticoagulant (e.g., heparin) for the COX-2 assay, or into tubes without anticoagulant for the COX-1 assay.

-

Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve the desired final concentrations in the blood samples.

-

COX-1 Assay (Thromboxane B2 Measurement):

-

Aliquot 1 mL of whole blood (without anticoagulant) into tubes.

-

Add 10 µL of this compound dilutions or vehicle control.

-

Incubate at 37°C for 1 hour to allow for blood clotting and subsequent platelet activation, which stimulates COX-1 activity and thromboxane A2 (TXA2) production. TXA2 is rapidly hydrolyzed to the stable metabolite thromboxane B2 (TXB2).

-

Centrifuge the samples at 2,000 x g for 15 minutes at 4°C to separate the serum.

-

Collect the serum and store at -80°C until analysis.

-

-

COX-2 Assay (Prostaglandin E2 Measurement):

-

Aliquot 1 mL of heparinized whole blood into tubes.

-

Add 10 µL of this compound dilutions or vehicle control.

-

Add lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression and activity in monocytes.

-

Incubate at 37°C for 24 hours.

-

Centrifuge the samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.

-

Collect the plasma and store at -80°C until analysis.

-

-

Prostanoid Quantification: Measure the concentration of TXB2 (for COX-1 activity) and PGE2 (for COX-2 activity) in the serum and plasma samples, respectively, using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.

-

Data Analysis: Plot the percentage of inhibition of prostanoid production against the logarithm of the this compound concentration. Use a non-linear regression analysis to calculate the IC50 value for each COX isoform.

Purified Enzyme Assay for COX-1 and COX-2 Inhibition

This assay utilizes purified recombinant COX-1 and COX-2 enzymes to directly measure the inhibitory effect of a compound on enzyme activity.

Methodology:

-

Reagents and Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Cofactors: Hematin, reduced glutathione, or phenol.

-

Arachidonic acid (substrate).

-

This compound and control inhibitors (e.g., indomethacin, celecoxib).

-

Detection system: This can be a colorimetric assay measuring the peroxidase activity of COX, a radiochemical assay tracking the conversion of [14C]-arachidonic acid, or an oxygen consumption assay using an oxygen electrode.

-

-

Assay Procedure (Colorimetric Method Example):

-

In a 96-well plate, add the reaction buffer, cofactors, and the purified COX-1 or COX-2 enzyme.

-

Add various concentrations of this compound or a vehicle control to the wells.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

The peroxidase activity of COX will oxidize the substrate, leading to a color change that can be measured spectrophotometrically at a specific wavelength (e.g., 590 nm).

-

Monitor the change in absorbance over time to determine the reaction rate.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 values for COX-1 and COX-2 by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound's mechanism of action is centered on the inhibition of cyclooxygenase enzymes, thereby blocking the synthesis of prostaglandins. This action underlies its clinical utility as an anti-inflammatory, analgesic, and antipyretic agent. While the qualitative mechanism is well-understood within the framework of NSAID pharmacology, a quantitative characterization of its inhibitory potency and selectivity for COX-1 and COX-2 is not prominently available in the existing literature. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to undertake such quantitative assessments, which are crucial for a comprehensive understanding of this compound's pharmacological profile and for the development of future anti-inflammatory therapies.

Isoxepac: A Technical Guide for the Research Professional

An In-Depth Review of the Non-Steroidal Anti-Inflammatory Agent

Abstract

Isoxepac is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. As a derivative of the arylacetic acid class, its primary mechanism of action involves the inhibition of prostaglandin synthesis, a key pathway in the inflammatory cascade. This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. It consolidates available data on its pharmacological action, presents quantitative efficacy data in structured tables, details experimental protocols for key preclinical and clinical studies, and visualizes relevant biological pathways and experimental workflows using Graphviz diagrams.

Introduction

This compound, chemically known as (11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid, is a non-steroidal anti-inflammatory agent.[1][2] It has been investigated for its potential in managing pain and inflammation associated with conditions such as rheumatoid arthritis and post-operative pain.[][4] Like other NSAIDs, this compound exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins.[2] This document serves as a technical resource, compiling and presenting the core scientific information on this compound to facilitate further research and development.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory, analgesic, and antipyretic effects of this compound are primarily attributed to its inhibition of the prostaglandin synthesis pathway. Prostaglandins are lipid compounds that are involved in the body's inflammatory response, the generation of pain signals, and the regulation of body temperature.

The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 is a precursor molecule that is subsequently converted into various biologically active prostaglandins and thromboxanes. This compound, by inhibiting the activity of COX enzymes, reduces the production of these inflammatory mediators.

Quantitative Efficacy Data

Table 1: Clinical Trial Data for Post-Meniscectomy Pain

| Treatment Group | Dose | Outcome |

| This compound | 100 mg | No appreciable difference from placebo |

| This compound | 200 mg | Better analgesia than placebo and 100 mg this compound |

| Indomethacin | 50 mg | Better analgesia than placebo and 100 mg this compound |

| Placebo | - | Baseline for comparison |

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not extensively published. However, based on general methodologies for NSAID evaluation, the following protocols can be inferred for the key experiments mentioned in the literature.

In Vitro Cyclooxygenase (COX) Inhibition Assay (General Protocol)

This assay is crucial for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are utilized.

-

Reaction Mixture: A reaction buffer is prepared containing a heme cofactor. The test compound (this compound) at various concentrations is pre-incubated with the enzyme.

-

Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Termination: The reaction is stopped after a defined period.

-

Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Carrageenan-Induced Paw Edema in Rodents (General Protocol)

This is a widely used in vivo model to assess the acute anti-inflammatory activity of new compounds.

Methodology:

-

Animals: Male Wistar rats or Swiss albino mice are typically used.

-

Grouping: Animals are divided into control, vehicle, this compound-treated, and standard drug (e.g., indomethacin) groups.

-

Drug Administration: this compound or the vehicle is administered orally or intraperitoneally at a predetermined time before the induction of inflammation.

-

Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the hind paw of the animal.

-

Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema in the drug-treated groups is calculated by comparing it with the vehicle-treated group.

Adjuvant-Induced Arthritis in Rats (General Protocol)

This model is used to evaluate the efficacy of anti-inflammatory drugs in a chronic inflammatory condition that resembles rheumatoid arthritis.

Methodology:

-

Animals: Lewis or Wistar rats are commonly used.

-

Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the tail or footpad.

-

Treatment: Daily administration of this compound or vehicle begins on the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model).

-

Assessment: The severity of arthritis is evaluated regularly by scoring the inflammation of the joints, measuring paw volume, and monitoring body weight changes.

-

Data Analysis: The effects of this compound on the arthritis score, paw volume, and body weight are compared to the vehicle-treated group.

Synthesis of this compound

This compound can be synthesized through a multi-step process. A common route involves the condensation of p-hydroxyphenylacetic acid with phthalide, followed by cyclization.

A detailed synthetic protocol is outlined in various patents and chemical literature. The process generally involves:

-

Condensation: p-Hydroxyphenylacetic acid and phthalide are reacted in the presence of a base such as sodium methylate in a solvent like dimethylacetamide (DMAC).

-

Cyclization: The resulting intermediate, 4-(2-carboxybenzyloxy)phenylacetic acid, is then cyclized using a dehydrating agent like polyphosphoric acid or trifluoroacetic anhydride to yield this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent.

Conclusion

This compound is a non-steroidal anti-inflammatory agent that demonstrates analgesic and antipyretic activities through the inhibition of prostaglandin synthesis. While its clinical use has been explored, a comprehensive public database of its quantitative pharmacological data, particularly its specific inhibitory concentrations for COX-1 and COX-2, remains limited. The experimental protocols outlined in this guide provide a framework for the further preclinical and clinical evaluation of this compound and similar compounds. The synthesis of this compound is well-documented, allowing for its preparation for research purposes. This technical guide serves as a foundational resource for scientists and researchers in the field of anti-inflammatory drug discovery and development, highlighting the known attributes of this compound and identifying areas where further investigation is warranted.

References

In Vitro Anti-inflammatory Activity of Isoxepac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxepac, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated notable anti-inflammatory, analgesic, and antipyretic properties. This technical guide provides an in-depth analysis of the in vitro anti-inflammatory activity of this compound, focusing on its mechanisms of action, supported by quantitative data from various assays. Detailed experimental protocols for key methodologies are provided to enable replication and further investigation. Furthermore, this guide visualizes the implicated signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacological profile at the cellular level.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, dysregulation of the inflammatory process can lead to chronic diseases. A key pathway in inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins (PGs), potent inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting these COX enzymes. This compound is one such NSAID, and understanding its precise in vitro anti-inflammatory activity is crucial for its continued development and clinical application. This document serves as a comprehensive resource, detailing the current knowledge of this compound's in vitro effects.

Quantitative Data on Anti-inflammatory Activity

The in vitro anti-inflammatory efficacy of this compound has been quantified through various assays. The following tables summarize the key findings, providing a comparative overview of its inhibitory activities.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by this compound

| Enzyme | Assay Type | Test System | IC50 (µM) | Reference Compound | IC50 (µM) |

| COX-1 | Whole Blood Assay | Human | Data Not Available | Indomethacin | 0.0090 |

| COX-2 | Whole Blood Assay | Human | Data Not Available | Indomethacin | 0.31 |

Note: Specific IC50 values for this compound's inhibition of COX-1 and COX-2 were not available in the public domain at the time of this review. The data for the reference compound, Indomethacin, is provided for comparative purposes. Further research is required to definitively quantify the COX-1/COX-2 selectivity of this compound.

Table 2: Inhibition of Prostaglandin E2 (PGE2) Synthesis by this compound

| Cell Line | Stimulant | This compound Concentration | % Inhibition of PGE2 | Reference Compound | % Inhibition of PGE2 |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Release

| Cell Line | Stimulant | Cytokine | This compound Concentration | % Inhibition | Reference Compound | % Inhibition |

| Data Not Available | LPS | TNF-α | Data Not Available | Data Not Available | Dexamethasone | Data Not Available |

| Data Not Available | LPS | IL-6 | Data Not Available | Data Not Available | Dexamethasone | Data Not Available |

| Data Not Available | LPS | IL-1β | Data Not Available | Data Not Available | Dexamethasone | Data Not Available |

Note: Specific data on the inhibitory effect of this compound on the release of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β from lipopolysaccharide (LPS)-stimulated cells is currently unavailable. This information is critical for a complete understanding of its anti-inflammatory profile.

Experimental Protocols

Detailed methodologies are essential for the validation and extension of scientific findings. The following sections outline the standard protocols for the key in vitro assays used to evaluate the anti-inflammatory activity of NSAIDs like this compound. While specific protocols for this compound are not published, these generalized methods provide a framework for future studies.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Whole Blood Method)

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 in a physiologically relevant human whole blood matrix.

Materials:

-

Fresh human venous blood collected in heparinized tubes.

-

Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO).

-

Reference compound (e.g., Indomethacin).

-

Lipopolysaccharide (LPS) from E. coli for COX-2 induction.

-

Arachidonic acid.

-

Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).

-

Phosphate-buffered saline (PBS).

-

Centrifuge.

-

Incubator (37°C).

Procedure:

-

COX-1 Activity (TXB2 production):

-

Aliquots of whole blood are pre-incubated with various concentrations of this compound or the reference compound for 1 hour at 37°C.

-

The blood is allowed to clot for 1 hour at 37°C to induce platelet aggregation and subsequent TXB2 production via COX-1.

-

The samples are centrifuged to separate the serum.

-

The concentration of TXB2 in the serum is measured using a specific EIA kit.

-

-

COX-2 Activity (PGE2 production):

-

Aliquots of whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression in monocytes.

-

The LPS-treated blood is then incubated with various concentrations of this compound or the reference compound for 1 hour at 37°C.

-

Arachidonic acid is added to initiate the COX-2-mediated conversion to PGE2.

-

After a further incubation period, the plasma is separated by centrifugation.

-

The concentration of PGE2 in the plasma is quantified using a specific EIA kit.

-

-

Data Analysis:

-

The percentage inhibition of COX-1 and COX-2 activity is calculated for each concentration of this compound.

-

The IC50 values (the concentration of the compound that causes 50% inhibition) are determined by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Lipopolysaccharide (LPS)-Induced Cytokine Release Assay

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with LPS.

Materials:

-

A suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

-

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Test compound (this compound) dissolved in a suitable vehicle.

-

Reference compound (e.g., Dexamethasone).

-

LPS from E. coli.

-

Enzyme-linked immunosorbent assay (ELISA) kits for TNF-α, IL-6, and IL-1β.

-

96-well cell culture plates.

-

CO2 incubator (37°C, 5% CO2).

-

Microplate reader.

Procedure:

-

Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound or the reference compound for 1-2 hours.

-

LPS (e.g., 1 µg/mL) is then added to the wells to stimulate cytokine production. A vehicle control (no LPS) and a positive control (LPS only) are included.

-

The plates are incubated for a specified period (e.g., 4-24 hours) at 37°C in a CO2 incubator.

-

After incubation, the cell culture supernatants are collected.

-

The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are measured using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis:

-

The percentage inhibition of each cytokine is calculated for each concentration of this compound.

-

IC50 values are determined as described in the COX inhibition assay protocol.

-

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the arachidonic acid cascade. Furthermore, the production of pro-inflammatory cytokines is regulated by complex intracellular signaling pathways, with NF-κB being a central transcription factor.

Arachidonic Acid Cascade and Prostaglandin Synthesis

The following diagram illustrates the conversion of arachidonic acid to prostaglandins and the site of action for COX inhibitors like this compound.

Isoxepac CAS number 55453-87-7 technical data sheet

An In-depth Technical Guide to Isoxepac (CAS Number: 55453-87-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a non-steroidal anti-inflammatory drug (NSAID). It includes detailed information on its physicochemical properties, pharmacological actions, and relevant experimental protocols.

Core Physicochemical and Pharmacological Data

This compound is a non-steroidal arylacetic acid derivative with anti-inflammatory, analgesic, and antipyretic properties[1]. It is also utilized as a key intermediate in the synthesis of the antihistaminic drug Olopatadine hydrochloride[2][3][4].

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 55453-87-7 | [5] |

| Molecular Formula | C₁₆H₁₂O₄ | |

| Molecular Weight | 268.26 g/mol | |

| IUPAC Name | 2-(11-oxo-6H-benzo[c]benzoxepin-2-yl)acetic acid | |

| Synonyms | HP 549, Artil, (11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid | |

| Appearance | Beige solid; White to light yellow/orange powder | |

| Melting Point | 130-132°C | |

| Boiling Point | 528.2 ± 50.0 °C (Predicted) | |

| Density | 1.39 g/cm³ | |

| Solubility | Soluble in Methanol, Chloroform, and DMSO. Insoluble in water. | |

| pKa | 4.24 ± 0.10 (Predicted) | |

| LogP | 2.4371 | |

| Topological Polar Surface Area | 63.6 Ų |

Pharmacological and Toxicological Profile

This compound functions as a non-steroidal anti-inflammatory agent by inhibiting prostaglandin synthesis. Its toxicological profile necessitates careful handling in a laboratory setting.

| Profile | Description | Source(s) |

| Mechanism of Action | Non-steroidal anti-inflammatory agent that inhibits prostaglandin synthesis. | |

| Biological Activity | Exhibits anti-inflammatory, analgesic, and antipyretic activity. It can inhibit carrageenan-induced paw edema and adjuvant-induced polyarthritis. | |

| Metabolism | In rabbits and dogs, the primary metabolites are glycine and taurine conjugates. In rhesus monkeys and humans, it is excreted unchanged or as a glucuronide. | |

| Toxicity | LD50 orally in rats: 199 mg/kg. | |

| GHS Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H361 (Suspected of damaging fertility or the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure). | |

| Safety Precautions | S36/37 (Wear suitable protective clothing and gloves), S45 (In case of accident or if you feel unwell, seek medical advice immediately). |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

| Spectrum Type | Data | Source(s) |

| ¹H NMR | (400 MHz, DMSO-d₆) δ: 3.63 (s, 2H), 5.30 (s, 2H), 7.07 (d, J=8.0 Hz, 2H), 7.48 (t, J=3.6 Hz, 1H), 7.55 (dd, J=7.9 Hz, 2H), 7.67 (t, J=7.6 Hz, 1H), 7.78 (d, J=7.6 Hz, 1H), 7.97 (d, J=2.0 Hz, 1H). | |

| IR, Mass Spec, ¹³C NMR | Spectral data are available through various chemical suppliers and databases. |

Experimental Protocols

This section details the methodologies for the synthesis, analysis, and preparation of this compound solutions for experimental use.

Synthesis of this compound

A common synthesis route for this compound involves a multi-step process starting from p-hydroxyphenylacetic acid and phthalide.

-

Condensation: p-hydroxyphenylacetic acid and phthalide undergo a condensation reaction in the presence of sodium methylate and a solvent such as dimethylacetamide (DMAC). The reaction is typically heated under reduced pressure. The resulting intermediate, 4-(2-carboxybenzyloxy)phenylacetic acid, is isolated by adjusting the pH to 1-5, which causes it to crystallize.

-

Cyclization: The intermediate is dissolved in glacial acetic acid, and polyphosphoric acid is added as a cyclizing agent. The mixture is heated under reduced pressure, leading to the formation of the this compound crude product through intramolecular acylation.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final high-purity product.

Analytical Methods

Quantitative analysis of this compound in biological matrices can be performed using chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): A described method uses an Inertsil ODS-5 μm column (4.6 mm ID × 15 cm) with a mobile phase gradient of 0.02% aqueous trifluoroacetic acid and acetonitrile. Detection is performed using a UV detector at 254 nm.

-

Gas-Liquid Chromatography (GLC): A GLC method with a flame ionization detector has been developed for the quantitative analysis of this compound in plasma and urine, with a reported sensitivity range of 0.1–30 µg/ml.

Preparation of Solutions for In Vivo Studies

For animal experiments, this compound can be formulated into solutions using various solvent systems. The following protocols yield clear solutions with a solubility of at least 2.5 mg/mL (9.32 mM).

-

Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Protocol 2: A solution of 10% DMSO and 90% (20% SBE-β-CD in saline).

-

Protocol 3: A formulation of 10% DMSO in 90% corn oil.

Note: For in vitro assays, stock solutions can be prepared in DMSO at a concentration of 100 mg/mL (372.76 mM), though sonication may be required to achieve full dissolution.

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action and a general experimental workflow for this compound.

Caption: Prostaglandin Synthesis Inhibition Pathway by this compound.

Caption: General Synthesis Workflow for this compound.

References

Isoxepac's Role as a Cyclooxygenase (COX) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cyclooxygenase and the Arachidonic Acid Cascade

Cyclooxygenase (COX), officially known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme family responsible for the biosynthesis of prostanoids, which include prostaglandins, prostacyclin, and thromboxane from arachidonic acid.[1] There are two primary isoforms of this enzyme, COX-1 and COX-2.

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate physiological processes, such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation.[2]

-

COX-2 is typically an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[2] The prostaglandins produced by COX-2 are key mediators of pain, fever, and inflammation.[2]

The inhibition of these enzymes by NSAIDs like Isoxepac forms the basis of their therapeutic effects. Non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to the desired anti-inflammatory effects but also to undesirable side effects, such as gastrointestinal irritation, due to the inhibition of COX-1's protective functions.[2]

The Prostaglandin Biosynthesis Pathway

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane's phospholipids by the action of phospholipase A2. Arachidonic acid is then converted by COX enzymes into the unstable intermediate, prostaglandin G2 (PGG2), which is subsequently reduced to prostaglandin H2 (PGH2). PGH2 serves as the precursor for a variety of cell-specific prostanoids, synthesized by downstream isomerases and synthases.

Quantitative Analysis of COX Inhibition

A crucial aspect of characterizing an NSAID is the determination of its IC50 values for both COX-1 and COX-2. The IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The ratio of these values (IC50 COX-1 / IC50 COX-2) provides a selectivity index, indicating whether the drug preferentially inhibits one isoform over the other.

While specific IC50 values for this compound are not available in the reviewed literature, the following table presents data for other common NSAIDs to provide a comparative context. This data is typically generated using the experimental protocols outlined in Section 3.

Table 1: Comparative IC50 Values and Selectivity Ratios of Common NSAIDs

| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Celecoxib | 82 | 6.8 | 12 | |

| Diclofenac | 0.076 | 0.026 | 2.9 | |

| Ibuprofen | 12 | 80 | 0.15 | |

| Indomethacin | 0.0090 | 0.31 | 0.029 | |

| Meloxicam | 37 | 6.1 | 6.1 | |

| Piroxicam | 47 | 25 | 1.9 | |

| Rofecoxib | >100 | 25 | >4.0 |

Note: A lower IC50 value indicates greater potency. A selectivity ratio greater than 1 indicates preferential inhibition of COX-2, while a ratio less than 1 indicates preferential inhibition of COX-1.

Experimental Protocols for Determining COX Inhibition

Several in vitro methods are employed to determine the inhibitory activity of compounds against COX-1 and COX-2. The human whole blood assay is a widely accepted method as it provides a more physiologically relevant environment compared to isolated enzyme assays.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay measures the production of specific prostaglandins in human whole blood as an indicator of COX-1 and COX-2 activity.

Objective: To determine the IC50 values of a test compound (e.g., this compound) for COX-1 and COX-2 in a human whole blood matrix.

Materials:

-

Freshly drawn human venous blood collected into heparinized tubes.

-

Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO).

-

Lipopolysaccharide (LPS) for induction of COX-2 expression.

-

Calcium Ionophore (A23187) to stimulate prostaglandin production.

-

Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2) ELISA kits.

-

96-well plates.

-

Incubator (37°C).

-

Centrifuge.

Protocol for COX-1 Activity:

-

Aliquots of heparinized whole blood are pre-incubated with various concentrations of the test compound or vehicle for a specified time (e.g., 1 hour) at 37°C.

-

COX-1 activity is initiated by the addition of a stimulus that provokes platelet aggregation, such as allowing the blood to clot or adding a calcium ionophore.

-

The reaction is allowed to proceed for a set duration (e.g., 30-60 minutes) at 37°C.

-

The reaction is stopped, and plasma or serum is collected by centrifugation.

-

The concentration of Thromboxane B2 (TXB2), a stable metabolite of the COX-1 product Thromboxane A2, is measured using an ELISA kit.

-

The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control, and the IC50 value is determined.

Protocol for COX-2 Activity:

-

Aliquots of heparinized whole blood are incubated with a COX-2 inducing agent, typically lipopolysaccharide (LPS), for an extended period (e.g., 24 hours) at 37°C to stimulate the expression of COX-2 in monocytes.

-

Following the induction period, various concentrations of the test compound or vehicle are added to the blood samples and incubated for a specified time (e.g., 1 hour) at 37°C.

-

Prostaglandin synthesis is then stimulated.

-

The reaction is stopped, and plasma is collected by centrifugation.

-

The concentration of Prostaglandin E2 (PGE2), a major product of COX-2 in this system, is measured using an ELISA kit.

-

The percentage of inhibition at each concentration of the test compound is calculated relative to the LPS-stimulated vehicle control, and the IC50 value is determined.

Conclusion

This compound functions as a non-steroidal anti-inflammatory drug through the inhibition of cyclooxygenase enzymes, thereby blocking the synthesis of prostaglandins that mediate inflammation, pain, and fever. While the precise inhibitory concentrations and selectivity for COX-1 versus COX-2 are not documented in recent scientific literature, the established methodologies, such as the human whole blood assay, provide a robust framework for such determinations. Based on its classification as a traditional NSAID, it is presumed to be a non-selective inhibitor of both COX isoforms. Further research would be necessary to definitively quantify its inhibitory profile and compare it to other NSAIDs. This guide provides the foundational knowledge of the relevant biochemical pathways and detailed experimental protocols to facilitate such future investigations.

References

Navigating the Uncharted Waters of Isoxepac: A Technical Guide to Preliminary In Vitro Toxicity Assessment

Disclaimer: Publicly available literature on the preliminary in vitro toxicity of Isoxepac in various cell lines is limited. This guide, therefore, serves as a comprehensive framework outlining the methodologies and data presentation standards that researchers, scientists, and drug development professionals can employ to conduct such studies. The experimental protocols and data tables are presented as standardized templates for investigating the cytotoxic and apoptotic potential of this compound.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties[][2][3]. While its clinical effects in treating inflammatory conditions have been explored, a detailed understanding of its preliminary toxicity profile at a cellular level is not extensively documented in publicly accessible research. This technical guide provides a robust framework for conducting preliminary in vitro toxicity studies of this compound, focusing on key assays to determine its cytotoxic and apoptotic effects on various cell lines. The methodologies detailed herein are designed to yield reproducible and comparable data, crucial for the initial stages of drug safety assessment.

Data Presentation: Summarizing Quantitative Toxicity Data

Clear and concise presentation of quantitative data is paramount in toxicity studies. The following tables are templates for summarizing the key findings from the proposed experimental protocols.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Type | Doubling Time (Approx. hrs) | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |

| Hepatocellular Carcinoma | |||||

| HepG2 | Human | 48 | [Insert Data] | [Insert Data] | [Insert Data] |

| Colorectal Carcinoma | |||||

| HCT116 | Human | 18 | [Insert Data] | [Insert Data] | [Insert Data] |

| Breast Cancer | |||||

| MCF-7 | Human | 20 | [Insert Data] | [Insert Data] | [Insert Data] |

| Normal Cell Lines | |||||

| HEK293 | Human Embryonic Kidney | 24 | [Insert Data] | [Insert Data] | [Insert Data] |

| HCEC | Human Colon Epithelial | 36 | [Insert Data] | [Insert Data] | [Insert Data] |

Table 2: Apoptotic and Cell Cycle Effects of this compound at 48h

| Cell Line | This compound Conc. (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| HepG2 | 0 (Control) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| IC50 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | |

| 2 x IC50 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | |

| HCT116 | 0 (Control) | [Insert Data] | [Insert Data] | [Insert-Data] | [Insert Data] | [Insert Data] |

| IC50 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | |

| 2 x IC50 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

Experimental Protocols: Methodologies for Key Experiments

The following are detailed protocols for foundational in vitro toxicity assays.

Cell Culture and Maintenance

-

Cell Lines: Obtain cell lines (e.g., HepG2, HCT116, MCF-7, HEK293, HCEC) from a certified cell bank.

-

Culture Medium: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Sub-culturing: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 48 hours.

-

Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells as in the apoptosis assay and harvest.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and biological mechanisms.

Caption: Experimental workflow for in vitro toxicity assessment of this compound.

Caption: A potential apoptotic signaling pathway modulated by this compound.

References

Methodological & Application

Application Note: Development of a Stability-Indicating HPLC-UV Method for the Analysis of Isoxepac

Introduction

Isoxepac, a non-steroidal arylacetic acid derivative, is recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1] It also serves as a crucial intermediate in the synthesis of pharmaceuticals like olopatadine hydrochloride.[2][3] Accurate and reliable analytical methods are essential for the quality control of this compound in bulk drug substances and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the quantitative analysis of pharmaceuticals due to its high sensitivity, specificity, and reproducibility.[4][5]

This application note details a stability-indicating reversed-phase HPLC-UV method for the determination of this compound. The method is designed to separate this compound from its potential degradation products and process-related impurities, making it suitable for stability studies and routine quality control.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or purified)

-

Phosphoric acid or Formic acid (analytical grade)

-

Methanol (HPLC grade)

-

Dimethyl sulfoxide (DMSO) (analytical grade)

2. Preparation of Solutions

-

Mobile Phase Preparation:

-

A typical mobile phase consists of a mixture of acetonitrile and water, with an acid modifier.

-

Example: Prepare a solution of 0.1% formic acid in water and a separate solution of acetonitrile. The mobile phase can be run in an isocratic or gradient mode. For this protocol, a mixture of Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v) is proposed for an isocratic elution.

-

Degas the mobile phase using a vacuum filtration system or sonication before use.

-

-

Standard Stock Solution Preparation (e.g., 1000 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

This compound is soluble in DMSO and ethanol. Dissolve the weighed standard in a suitable organic solvent like methanol or acetonitrile in a 10 mL volumetric flask.

-

Sonicate for 5-10 minutes to ensure complete dissolution.

-

Make up the volume to the mark with the same solvent.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

-

-

Sample Preparation:

-

For Drug Substance: Accurately weigh a quantity of the this compound drug substance, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

-

For Dosage Forms: An appropriate extraction procedure should be developed based on the formulation excipients. A general approach involves dissolving the formulation in a suitable solvent, followed by filtration to remove insoluble excipients, and subsequent dilution with the mobile phase.

-

3. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions are a starting point for method development and are based on available data and common practices in reversed-phase chromatography.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes (adjust as necessary) |

Data Presentation

The following tables represent typical data that should be generated during the validation of the analytical method.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (T) | T ≤ 2.0 | 1.1 |

| Theoretical Plates (N) | N ≥ 2000 | 8500 |

| % RSD of Peak Area | ≤ 1.0% (for n=6 injections) | 0.5% |

| Retention Time (RT) | - | ~ 4.5 min |

Table 2: Method Validation Summary

| Validation Parameter | Result |

| Linearity (Correlation Coefficient, r²) | 0.9995 |

| Range (µg/mL) | 1 - 100 |

| Limit of Detection (LOD) (µg/mL) | 0.25 |

| Limit of Quantification (LOQ) (µg/mL) | 0.75 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

Mandatory Visualization

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

References

Application Note: Quantitative Analysis of Isoxepac in Human Plasma by LC-MS/MS

Introduction

Isoxepac, a non-steroidal anti-inflammatory drug (NSAID), has been utilized for its analgesic and anti-inflammatory properties. The therapeutic efficacy and safety of this compound are directly related to its concentration in systemic circulation. Therefore, a sensitive, selective, and robust bioanalytical method for the quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note presents a detailed protocol for the quantitative analysis of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The described method is rapid, reliable, and requires a small plasma volume, making it suitable for high-throughput analysis in a clinical or research setting.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard (IS):

-

This compound (Reference Standard)

-

Diclofenac (Internal Standard - IS) - Note: In the absence of a stable isotope-labeled internal standard for this compound, a structurally related compound with similar physicochemical properties and chromatographic behavior is a suitable alternative.

-

-

Chemicals and Solvents:

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

-

Biological Matrix:

-

Drug-free human plasma (K2-EDTA as anticoagulant)

-

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data System: Software for instrument control, data acquisition, and processing.

Standard Solutions and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Diclofenac (IS) in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration curve (CC) standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Diclofenac stock solution with methanol.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve and QC samples (Low, Medium, and High).

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting a wide range of drugs from plasma.[1]

-

Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

-

Pipette 100 µL of plasma sample, CC, or QC into the corresponding tubes.

-

Add 20 µL of the internal standard working solution (100 ng/mL Diclofenac) to all tubes except for the blank plasma.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Time (min) |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | -4500 V |

| Source Temperature | 550°C |

| MRM Transitions | Compound |

Data Presentation: Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines, assessing for selectivity, linearity, accuracy, precision, recovery, and stability.

Table 1: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | r² |

| This compound | 1 - 1000 | >0.995 |

Table 2: Accuracy and Precision

| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| This compound | LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |

| Low QC | 3 | 6.2 | 98.7 | 7.5 | 101.2 | |

| Mid QC | 100 | 4.5 | 102.1 | 5.8 | 99.8 | |

| High QC | 800 | 3.8 | 97.5 | 4.9 | 98.3 |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| This compound | Low QC | 88.2 | 95.1 |

| High QC | 91.5 | 93.8 | |

| IS | - | 90.1 | 94.5 |

Table 4: Stability

| Analyte | Stability Condition | Duration | Accuracy (%) |

| This compound | Bench-top (Room Temperature) | 8 hours | 96.8 - 103.1 |

| Freeze-thaw (3 cycles) | - | 95.5 - 101.7 | |

| Long-term (-80°C) | 30 days | 97.2 - 104.5 | |

| Post-preparative (Autosampler, 4°C) | 24 hours | 98.1 - 102.9 |

Visualizations

Caption: Experimental workflow for the quantitative analysis of this compound in plasma.

Conclusion

This application note details a selective, sensitive, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation method for sample preparation is straightforward and provides clean extracts with good recovery. The chromatographic and mass spectrometric conditions are optimized to ensure high selectivity and sensitivity. The method validation results demonstrate that this protocol meets the criteria for bioanalytical method validation and is suitable for supporting pharmacokinetic and other clinical studies of this compound.

References

Application Notes and Protocols for Isoxepac in Carrageenan-Induced Paw Edema

These application notes provide a detailed protocol for evaluating the anti-inflammatory efficacy of Isoxepac using the carrageenan-induced paw edema model in rodents. This widely used and reproducible model is a standard for screening potential anti-inflammatory drugs.

Introduction

Carrageenan, a sulfated polysaccharide, induces a localized, acute, and well-characterized inflammatory response when injected into the sub-plantar tissue of a rodent's paw.[1][2] The resulting edema is biphasic. The initial phase (0-2 hours) is mediated by the release of histamine, serotonin, and bradykinin. The subsequent late phase (3-5 hours) involves the production of prostaglandins, leukotrienes, and various pro-inflammatory cytokines, driven by the infiltration of neutrophils and macrophages.[3][4] Non-steroidal anti-inflammatory drugs (NSAIDs), such as this compound, are expected to inhibit the synthesis of prostaglandins by targeting cyclooxygenase (COX) enzymes, thereby reducing the inflammatory response, particularly in the later phase.[5]

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory effect of this compound in a rat model of carrageenan-induced paw edema. This data is for illustrative purposes to demonstrate how results would be presented.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM (at 3 hours) | Percentage Inhibition of Edema (%) |

| Vehicle Control (Saline) | - | 0.85 ± 0.05 | - |

| This compound | 10 | 0.62 ± 0.04* | 27.1 |

| This compound | 30 | 0.45 ± 0.03 | 47.1 |

| This compound | 100 | 0.31 ± 0.02 | 63.5 |

| Indomethacin (Reference) | 10 | 0.28 ± 0.02** | 67.1 |

*p<0.05, **p<0.01 compared to Vehicle Control. SEM: Standard Error of the Mean.

Table 2: Time-Course of Paw Edema Inhibition by this compound (100 mg/kg)

| Time After Carrageenan (hours) | Mean Paw Volume Increase (mL) ± SEM | Percentage Inhibition of Edema (%) |

| 1 | 0.42 ± 0.03 | 35.4 |

| 2 | 0.65 ± 0.04 | 41.8 |

| 3 | 0.78 ± 0.05 | 51.2 |

| 4 | 0.81 ± 0.06 | 63.5 |

| 5 | 0.75 ± 0.05 | 58.8 |

Experimental Protocols

This section provides a detailed methodology for the carrageenan-induced paw edema assay to evaluate the anti-inflammatory activity of this compound.

Materials and Reagents

-

This compound

-

Carrageenan (lambda, Type IV)

-

Indomethacin (or other reference NSAID)

-

Sterile saline solution (0.9% NaCl)

-

Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose in saline)

-

Male Wistar rats (180-220 g) or Swiss albino mice

-

Plethysmometer or digital calipers

Animal Handling and Acclimatization

-

House animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.

-

Provide standard rodent chow and water ad libitum.

-

Acclimatize animals to the housing conditions for at least one week before the experiment to minimize stress.

-

Fast animals overnight before the experiment, with free access to water.

Experimental Groups

-

Group I (Vehicle Control): Administered the vehicle solution.

-

Group II (this compound - Low Dose): Administered a low dose of this compound.

-

Group III (this compound - Medium Dose): Administered a medium dose of this compound.

-

Group IV (this compound - High Dose): Administered a high dose of this compound.

-

Group V (Reference Drug): Administered a standard NSAID like Indomethacin (e.g., 10 mg/kg).

Procedure

-

Drug Administration: Prepare fresh solutions/suspensions of this compound and the reference drug in the appropriate vehicle on the day of the experiment. Administer the test compounds and vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

-

Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal up to the lateral malleolus using a plethysmometer. This is the baseline reading (V₀).

-

Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement Post-Carrageenan: Measure the paw volume at regular intervals, typically at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vₜ).

Data Analysis

-

Calculate the increase in paw volume (edema) at each time point for each animal: Edema (mL) = Vₜ - V₀

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(Mean Edema of Control Group - Mean Edema of Test Group) / Mean Edema of Control Group] x 100

-

Statistical Analysis: Analyze the data using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group. A p-value of less than 0.05 is generally considered statistically significant.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Carrageenan-Induced Inflammatory Signaling Pathway and Site of this compound Action

Caption: Signaling pathway of carrageenan-induced inflammation and the inhibitory action of this compound.

References

- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Olopatadine from Isoxepac

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Olopatadine, a potent antihistamine and mast cell stabilizer, using Isoxepac as the key starting material. The methodologies outlined below are based on established chemical literature and patents, offering various synthetic strategies.

Introduction

Olopatadine is a widely used pharmaceutical agent for the treatment of allergic conjunctivitis and rhinitis. Its synthesis often involves the key intermediate 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid, commonly known as this compound. This document details several synthetic routes from this compound to Olopatadine, providing comprehensive experimental protocols and quantitative data to aid researchers in the replication and optimization of these processes. The primary transformation involves a Wittig-type reaction to introduce the dimethylaminopropylidene side chain.

Synthetic Strategies

Two primary strategies for the synthesis of Olopatadine from this compound are presented:

-

Direct Wittig Reaction: This approach involves the direct reaction of this compound with a phosphorus ylide.

-

Wittig Reaction via this compound Ester: This strategy first involves the esterification of the carboxylic acid group of this compound, followed by the Wittig reaction. This can sometimes lead to higher purity and yields.[1][2][3]

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from various reported synthetic methods, allowing for a clear comparison of their efficiencies.

Table 1: Synthesis of this compound

| Starting Materials | Reagents and Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| p-Hydroxyphenylacetic acid, 2-(Chloromethyl)benzoic acid | Potassium hydroxide, Methanol; Eaton's reagent | Reflux, then 80°C for 2 hours | 79.3 | 99.9 (HPLC) | [4] |

| p-Hydroxyphenylacetic acid, 2-(Chloromethyl)benzoic acid | Sodium carbonate, Isopropanol; Eaton's reagent | Reflux, then 80°C for 2 hours | 76.5 | 99.3 (HPLC) | [4] |

| p-Hydroxyphenylacetic acid, Phthalide | Sodium methylate, DMAC; Polyphosphoric acid, Acetic acid | 80-170°C, then 30-100°C | 85-88 | 99.4-99.6 |

Table 2: Synthesis of Olopatadine from this compound

| Method | Key Reagents | Solvent | Reaction Time | Crude Purity (%) | Final Yield (%) | Final Purity (%) | Reference |

| Organozinc Route | 3-Bromo-N,N-dimethylpropanamine, Zinc bromide, Lithium, Naphthalene | Tetrahydrofuran | 16 hours | 94.0 (HPLC) | 81.2 | 99.2 (HPLC) | |

| Wittig-Horner Route | N,N-Dimethylaminochloropropane hydrochloride, Sodium ethylate | Tetrahydrofuran | 2 hours (reflux) + 1 hour (rt) + reaction at -20°C | - | 89.0 | 99.5 (HPLC) | |

| Wittig via Butyl Ester | This compound butyl ester, (3-Dimethylaminopropyl)triphenylphosphine bromide HBr, Sodium hydride | Tetrahydrofuran | 15 hours | - | 63.0 | >99.8 (HPLC) |

Experimental Protocols

Protocol 1: Synthesis of Olopatadine via an Organozinc Reagent

This protocol details a multi-step synthesis commencing with the preparation of a highly active organozinc reagent, which then reacts with this compound.

1.1 Preparation of Lithium Naphthalene Reagent:

-

Under a nitrogen atmosphere, add lithium metal (0.4 g, 60 mmol) to a solution of naphthalene (2.6 g, 20 mmol) in anhydrous tetrahydrofuran.

-

Stir the mixture at 20-25°C for 2 hours.

1.2 Preparation of the Highly Active Organozinc Reagent:

-

In a separate flask under nitrogen, add 3-bromo-N,N-dimethylpropanamine (5.0 g, 30 mmol) to anhydrous tetrahydrofuran (32 ml).

-

Cool the mixture to 10-20°C.

-

Add zinc bromide (13.5 g, 60 mmol) in portions and stir for 10 minutes.

-

Add the previously prepared lithium naphthalene reagent dropwise.

-

After the addition is complete, heat the mixture to reflux (65-70°C) and stir for 5-6 hours.

1.3 Preparation of Crude Olopatadine:

-

Dissolve this compound (4.0 g, 15 mmol) in tetrahydrofuran (12 ml) and cool to 0-10°C.

-

Add the organozinc reagent to the this compound solution. After 30 minutes, warm the reaction mixture to 20-25°C and stir for 16 hours.

-

Monitor the reaction by HPLC until the purity of Olopatadine reaches approximately 94.0%.

-

Cool the reaction solution and add 25 ml of water for extraction.

-

Adjust the pH of the aqueous phase to 4.0-4.4.

-

Wash the aqueous phase sequentially with n-hexane, methyl tert-butyl ether, and ethyl acetate.

-

Extract the aqueous phase with n-butanol (4 x 20 ml).

-

Evaporate the combined n-butanol extracts under reduced pressure to yield an oily residue (approximately 4.4 g, 96.0% purity).

1.4 Refinement of Olopatadine:

-

To the oily residue, add n-butanol (20 ml) and heat to 75-80°C with stirring for 15 minutes.

-

Cool the solution to 5-10°C and stir for 1 hour to induce crystallization.

-

Filter the solid and dry to obtain Olopatadine (3.6 g, 81.2% yield, 99.2% purity).

Protocol 2: Synthesis of Olopatadine Hydrochloride via a Wittig-Horner Reaction

This protocol utilizes a Wittig-Horner reagent generated in situ for the olefination of this compound.

2.1 Preparation of the Wittig-Horner Reagent:

-

Under a nitrogen atmosphere, add N,N-dimethylaminochloropropane hydrochloride (15.81 g, 100 mmol) to a reaction flask.

-

Add sodium ethylate (31.61 g, 200 mmol) and stir for 1 hour.

-

Add triethyl phosphite (NSC 5284, 16.62 g, 100 mmol) and 100 ml of tetrahydrofuran.

-

Heat the mixture to reflux and stir for 2 hours.

2.2 Reaction with this compound:

-

After the reflux period, add a solution of this compound (26.83 g, 100 mmol) in 30 ml of tetrahydrofuran.

-

Stir the reaction mixture at room temperature for 1 hour, then cool to -20°C and continue stirring until the reaction is complete.

2.3 Work-up and Isolation:

-

Add 150 ml of water to the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in 30% acidic alcohol and add petroleum ether to induce crystallization.

-

Filter the resulting solid, wash, and dry to obtain Olopatadine hydrochloride (33.26 g, 89.0% yield, 99.5% purity).

Visualizations

Chemical Synthesis Pathway

The following diagram illustrates the general synthetic transformation from this compound to Olopatadine.

Caption: Synthetic pathway from this compound to Olopatadine.

Experimental Workflow

The flowchart below outlines the general experimental workflow for the synthesis and purification of Olopatadine.

Caption: General experimental workflow for Olopatadine synthesis.

References

- 1. EP2421843B1 - Process for the preparation of olopatadine - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN105693685A - Preparation technique of olopatadine hydrochloride - Google Patents [patents.google.com]

Cell-based assay protocol to measure Isoxepac efficacy

Application Note & Protocol

Topic: Cell-based Assay Protocol to Measure Isoxepac Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting prostaglandin synthesis[1][2]. Prostaglandins are lipid compounds with hormone-like effects, significantly involved in inflammatory processes. The synthesis of prostaglandins is primarily catalyzed by cyclooxygenase (COX) enzymes, COX-1 and COX-2[3]. While COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, COX-2 is an inducible enzyme, with its expression significantly increasing during inflammation[3][4]. The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2. This application note provides a detailed protocol for a cell-based assay to determine the efficacy of this compound by quantifying its ability to inhibit the production of Prostaglandin E2 (PGE2), a key mediator of inflammation, in a controlled in vitro environment.

Principle of the Assay

This assay utilizes a human monocytic cell line, THP-1, which is differentiated into macrophage-like cells. These macrophages are then stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response, leading to the upregulation of COX-2 and subsequent production of PGE2. The cells are pre-treated with varying concentrations of this compound before LPS stimulation. The efficacy of this compound is determined by measuring the concentration of PGE2 in the cell culture supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). A parallel cell viability assay is performed to ensure that the observed reduction in PGE2 is a result of specific enzyme inhibition and not due to cytotoxic effects of the compound.

Signaling Pathway of Cyclooxygenase Inhibition

Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound.

Materials and Reagents

| Material/Reagent | Recommended Supplier |

| THP-1 cell line (ATCC® TIB-202™) | ATCC |

| RPMI-1640 Medium | Gibco |

| Fetal Bovine Serum (FBS) | Gibco |

| Penicillin-Streptomycin | Gibco |

| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich |

| Lipopolysaccharide (LPS) from E. coli | Sigma-Aldrich |

| This compound | MedchemExpress |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich |